

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Heptanol

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Compound of Interest

Compound Name: 3-Heptanol

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This technical guide provides a comprehensive overview of the key thermodynamic properties of **3-Heptanol** (CAS: 589-82-2), a secondary alcohol with applications as a solvent and chemical intermediate. This document collates and presents essential quantitative data in a structured format, details the experimental methodologies used for their determination, and offers a visual representation of a key experimental workflow. The information herein is intended to support research, development, and modeling activities where the thermodynamic behavior of **3-Heptanol** is of interest.

Core Thermodynamic Properties of 3-Heptanol

The following tables summarize the critical thermodynamic parameters for **3-Heptanol**, compiled from various reputable sources. These values are essential for a wide range of chemical and engineering calculations, including reaction design, process simulation, and safety assessments.

Enthalpy and Entropy Data

Property	Value	Units	Phase	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-416.8 ± 0.67	kJ/mol	Liquid	[1][2]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-355.3 ± 2.1	kJ/mol	Gas	[1][3]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	67.0	kJ/mol	at 259 K	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	60.3	kJ/mol	at 340 K	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	53.1	kJ/mol	at 364 K	[4]

Physical and Phase Change Properties

Property	Value	Units	Reference
Molecular Weight	116.201	g/mol	[5]
Normal Boiling Point	156.7	°C	[5]
Boiling Point	66 °C at 20 mmHg	°C	[6][7]
Melting Point	-60	°C	[5]
Density	0.818	g/mL at 25°C	[7]
Vapor Pressure	1.0 ± 0.6	mmHg at 25°C	[5]
Vapor Pressure	0.74	mmHg	[8]
Refractive Index	1.421	at 20°C	[5]

Experimental Protocols

A thorough understanding of the experimental conditions under which thermodynamic data are obtained is crucial for their correct interpretation and application. This section details the methodologies employed in the key studies cited for the thermodynamic properties of **3-Heptanol**.

Determination of Enthalpy of Formation via Reaction Calorimetry

The standard enthalpy of formation of **3-Heptanol** was determined by Wiberg, Wasserman, and Martin (1984) through a series of calorimetric measurements based on the enthalpy of hydration of alkenes.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- **Reactants and Solvent:** The primary reactants were the corresponding alkene (a heptene isomer) and **3-Heptanol**. The solvent and reagent used was a solution of trifluoroacetic acid containing trifluoroacetic anhydride.
- **Calorimetric Measurement:** The enthalpy of reaction for both the alkene and **3-Heptanol** with the trifluoroacetic acid solution was measured independently using a calorimeter. This procedure leads to the formation of the same trifluoroacetate product in both reactions.
- **Apparatus:** While the specific model is not detailed in the abstract, the experiments were conducted using a high-precision reaction calorimeter suitable for measuring heats of reaction in solution.
- **Enthalpy of Hydration Calculation:** The difference between the measured enthalpies of reaction for the alkene and the alcohol, combined with the known enthalpy of reaction of water with the trifluoroacetic anhydride in trifluoroacetic acid, allows for the calculation of the enthalpy of hydration of the alkene.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of **3-Heptanol** was then derived from the calculated enthalpy of hydration and the known standard enthalpy of formation of the corresponding alkene.

Determination of Vapor Pressure and Enthalpy of Vaporization

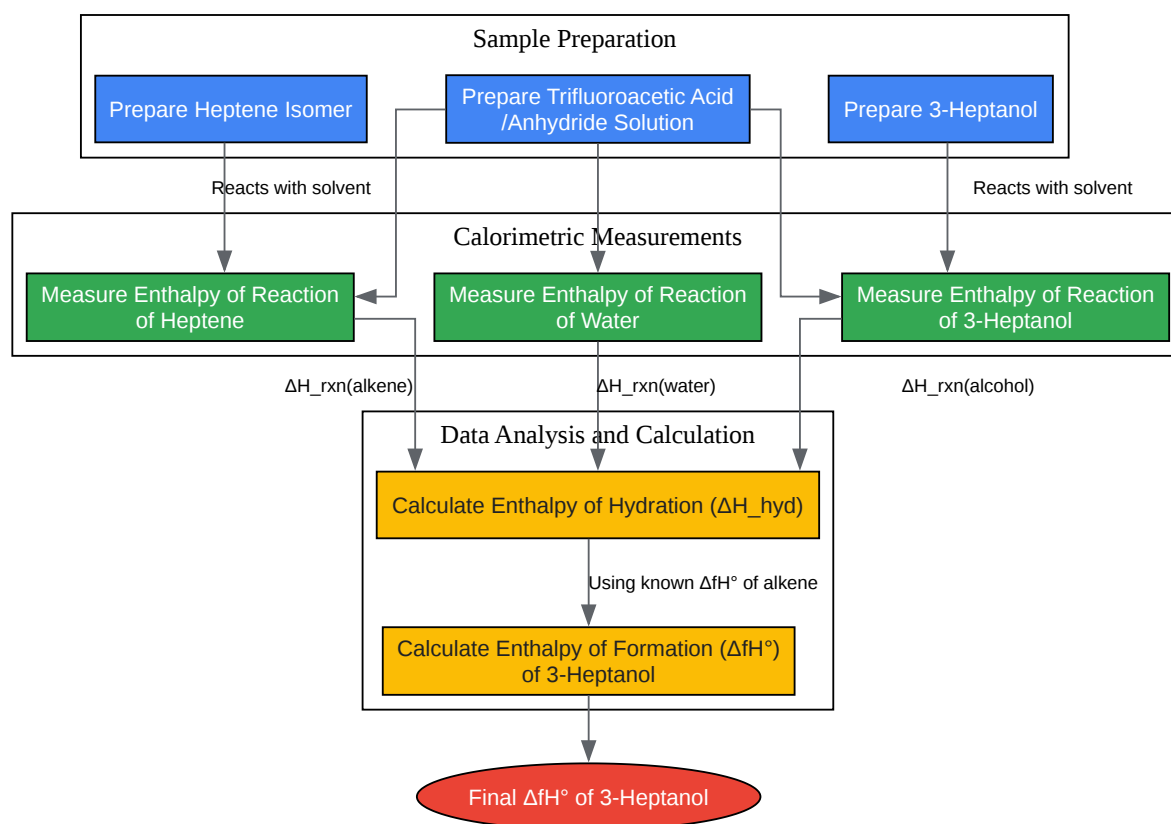
The vapor pressure and enthalpy of vaporization of **3-Heptanol** were experimentally determined by N'Guimbi, Berro, Mokbel, Rauzy, and Jose (1999). Their work involved measuring the vapor pressure of a series of secondary and tertiary alcohols over a range of temperatures.

Methodology:

- **Vapor Pressure Measurement:** A static or dynamic (ebulliometric) method was employed to measure the vapor pressure of purified **3-Heptanol** at various temperatures. In a typical static method, the substance is placed in a thermostated, evacuated vessel, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer. An ebulliometer measures the boiling temperature of the liquid at a controlled, sub-atmospheric pressure.
- **Temperature and Pressure Control:** The temperature of the sample was precisely controlled using a thermostat bath, and the pressure was measured with a high-accuracy pressure gauge.
- **Data Correlation:** The experimental vapor pressure data as a function of temperature were fitted to a suitable vapor pressure equation, such as the Antoine equation, to allow for interpolation and smoothing of the data.
- **Enthalpy of Vaporization Calculation:** The enthalpy of vaporization was derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. This was likely performed by analyzing the slope of the plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the logical workflow for determining the enthalpy of formation of **3-Heptanol** as described in the work by Wiberg et al.



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Caption: Workflow for determining the enthalpy of formation of **3-Heptanol**.

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References

- 1. 3-Heptanol [webbook.nist.gov]
- 2. 3-Heptanol [webbook.nist.gov]
- 3. 3-Heptanol [webbook.nist.gov]
- 4. 3-Heptanol [webbook.nist.gov]
- 5. 3-Heptanol | CAS#:589-82-2 | Chemsrce [chemsrc.com]
- 6. 3-HEPTANOL | 589-82-2 [chemicalbook.com]
- 7. 3-HEPTANOL CAS#: 589-82-2 [m.chemicalbook.com]
- 8. 3-Heptanol | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Heptanol [webbook.nist.gov]
- 10. Enthalpies of hydration of alkenes. 2. The n-heptenes and n-pentenenes (Journal Article) | OSTI.GOV [osti.gov]
- 11. osti.gov [osti.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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